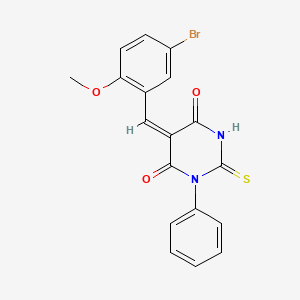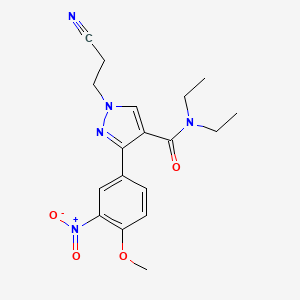![molecular formula C22H15BrN2OS B5203094 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for converting glutamine to glutamate, which is an important process in cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
作用機序
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of GLS, thereby inhibiting its activity. This leads to a decrease in the conversion of glutamine to glutamate, which is essential for cancer cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of glutamate and increase the levels of glutamine. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
実験室実験の利点と制限
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to selectively target cancer cells, while sparing normal cells. However, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has poor pharmacokinetic properties, which can limit its effectiveness as a drug.
将来の方向性
There are several future directions for the study of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective GLS inhibitors. Another area of research is the study of the combination of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide with other anticancer drugs. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in combination with immunotherapy. Finally, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in other diseases, such as neurodegenerative disorders.
合成法
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This is followed by the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenylacetylene to form 4-bromo-N-(2-phenylethynyl)benzamide. Finally, the addition of carbonothioyl chloride to 4-bromo-N-(2-phenylethynyl)benzamide results in the formation of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide.
科学的研究の応用
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can selectively inhibit GLS in cancer cells, leading to a decrease in cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and etoposide. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
特性
IUPAC Name |
4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPGUEUKPRDILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(phenylethynyl)phenyl]carbamothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)